2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
Synthesis Analysis
The synthesis of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives can be achieved through different methods. For example, it can be prepared from the corresponding 2-hydroxycarboxamides by treatment with a formaldehyde/formic acid mixture. Thermal decomposition of certain derivatives leads to the formation of the parent compounds, showcasing the compound's versatility in synthesis strategies (Fülöp et al., 1992). Additionally, a novel and efficient one-pot cascade synthesis method has been developed, utilizing copper-catalyzed coupling of o-halophenols and 2-halo-amides to synthesize diverse 2H-1,4-benzoxazin-3-(4H)-ones in good to excellent yields (Chen, Shen, & Bao, 2009).
Molecular Structure Analysis
The molecular structure of 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one and related compounds often exhibits significant stereochemistry and conformational preferences. For instance, derivatives of this compound predominantly attain a single half-chair conformation, demonstrating the intricate details of their molecular structure (Fülöp et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one demonstrate its reactivity and functional utility. For example, its derivatives have been synthesized and evaluated for antimicrobial activities, indicating the compound's potential in creating biologically active molecules (Ozden et al., 2000).
Scientific Research Applications
Allelochemicals in Gramineae
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (DIBOA) and related compounds have been extensively studied for their biological properties. These compounds, found in the Poaceae family, exhibit various biological activities such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. Their potential agronomic utility, especially in crop soils and other systems, makes them a significant area of research (Macias et al., 2006).
Defense Chemicals in Cereals
In cereals, hydroxamic acids like 4-hydroxy-1,4-benzoxazin-3-ones play a crucial role in plant defense against pests and diseases. These compounds are key in defending cereals against insects, fungi, and bacteria and have shown significant impact in allelopathic effects of crops (Niemeyer, 1988).
Synthesis and Reactivity
Studies on the synthesis of 3,4-dihydro-1,4-benzoxazin-2-one provide insights into the reactivity of these compounds, which is crucial for understanding their biological activities and potential applications in various fields (Zidar & Kikelj, 2008).
Ecological Role and Bioactivity
The ecological role and bioactivity of 1,4-benzoxazinones have been rediscovered through extensive research. These compounds, including DIBOA, exhibit phytotoxic, antifungal, antimicrobial, and antifeedant effects. Their potential application as natural herbicide models and their role in plant defense mechanisms are significant areas of study (Macias et al., 2009).
Environmentally Friendly Synthesis
Research into the environmentally friendly synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines highlights the importance of sustainable and green chemistry approaches in synthesizing these compounds (Albanese et al., 2003).
Antimicrobial Activity
Some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibit antimicrobial activities against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting their potential in medical and pharmaceutical research (Ozden et al., 2000).
Allelochemicals in Aphelandra
The presence of benzoxazinoids in the genus Aphelandra, including DIBOA and its derivatives, underscores their role as defense compounds and allelochemicals. These compounds vary significantly between species, indicating their diverse functions in plant ecology (Baumeler et al., 2000).
Gold-Catalyzed Synthesis
The development of gold-catalyzed procedures for synthesizing 2-alkylidene-3,4-dihydro-2H-1,4-benzoxazines represents an alternative approach in the field of synthetic chemistry, providing new pathways for creating these compounds (Manzo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,8,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQBFYRBJKDACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314114 | |
Record name | HBOA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
CAS RN |
23520-34-5 | |
Record name | NSC280714 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HBOA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
207 °C | |
Record name | (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038318 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.